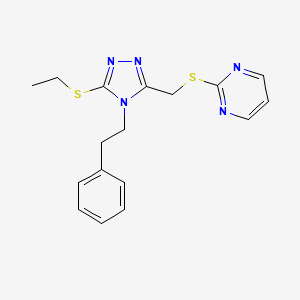

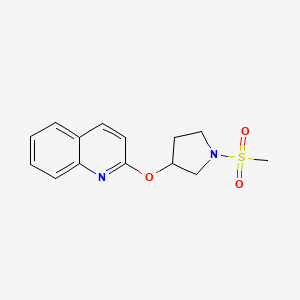

![molecular formula C20H16N2S2 B2389303 N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide CAS No. 1396711-42-4](/img/structure/B2389303.png)

N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, also known as BNT, is a compound that has recently gained a lot of attention in the field of medicinal chemistry. It is a part of the benzothiazole class of compounds, which are known for their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, often involves a multi-step process. For instance, one study describes a four-step synthetic route using a range of substituted acetoacetanilides . The synthesized compounds were produced with high yield, up to 96%, using eco-friendly p-TSA as a catalyst .Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide is characterized by the presence of a benzothiazole ring and a naphthalene ring, connected by a propanethioamide linker. The benzothiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which contributes to its aromatic properties .Chemical Reactions Analysis

Benzothiazole compounds, including N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, have many reactive positions due to their aromaticity. This allows for various types of chemical reactions to take place, such as donor-acceptor, nucleophilic, and oxidation reactions .Wissenschaftliche Forschungsanwendungen

Fluorescent Probe for Cysteine Sensing

- In Vitro and In Vivo Imaging : Researchers successfully used this probe to image Cys in HepG2 cells and zebrafish .

Nonlinear Optical Properties

The compound’s derivatives, specifically N-(thiazol-2-yl)piperidine-2,6-dione derivatives, have been synthesized and characterized. Notably:

- Computational Studies : Computational methods were employed to study these compounds, enhancing our understanding of their behavior .

Anti-Cancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were evaluated for their cytotoxicity:

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that similar compounds can induce changes in cell cycle and apoptosis , which could be a result of the compound’s interaction with its targets.

Biochemical Pathways

Related compounds have been shown to regulate cell cycle and apoptosis via mitochondrial-dependent pathways , suggesting that similar pathways could be affected by this compound.

Result of Action

Similar compounds have been found to exhibit anti-cancer activity , suggesting that this compound may have similar effects.

Action Environment

The functionalization of similar compounds has been found to influence their solid-state arrangement, absorption, and fluorescence properties .

Zukünftige Richtungen

The future research directions for N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide could involve further exploration of its biological activities and potential therapeutic applications. For instance, given the potential anticancer activity of benzothiazole derivatives, further studies could focus on evaluating the efficacy of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide against various types of cancer . Additionally, more research is needed to fully understand the mechanism of action of this compound .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-naphthalen-2-ylpropanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2S2/c23-20(22-17-8-9-19-18(12-17)21-13-24-19)10-6-14-5-7-15-3-1-2-4-16(15)11-14/h1-5,7-9,11-13H,6,10H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWAZHVORPEVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(=S)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2389221.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2389225.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2389228.png)

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)

![[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine](/img/structure/B2389233.png)

![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2389239.png)